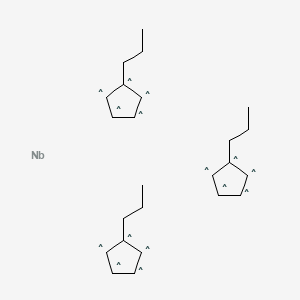
2-(2-Chlorophenyl)-4,5-dimethylthiazole
Descripción general
Descripción
2-(2-Chlorophenyl)-4,5-dimethylthiazole (2-CPDMT) is a thiazole derivative that has been widely studied in the scientific community due to its potential applications in various areas. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the development of new drugs and materials. The compound has also been studied for its potential therapeutic applications, including its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an antioxidant.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-4,5-dimethylthiazole has been studied for its potential applications in various areas, including the development of new drugs and materials. It has been used in the synthesis of other compounds, such as indole derivatives and heterocycles. It has also been studied for its potential therapeutic applications, including its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an antioxidant.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s target, the exact mode of action of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is difficult to determine. Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators of enzymatic activity .
Biochemical Pathways
Thiazole derivatives can impact a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-4,5-dimethylthiazole has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. For example, the compound is not readily soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not available in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for research on 2-(2-Chlorophenyl)-4,5-dimethylthiazole are numerous. One potential direction is to further study the compound’s mechanism of action, in order to better understand its therapeutic potential. Additionally, further research could be done on the compound’s potential applications in the development of new drugs and materials. Additionally, further research could be done on the compound’s potential biochemical and physiological effects. Finally, further research could be done on the compound’s potential advantages and limitations for use in lab experiments.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXCIMZYVQSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



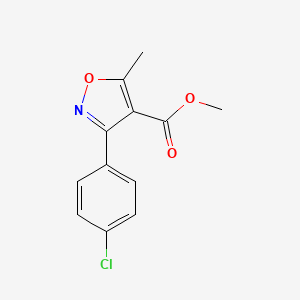
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
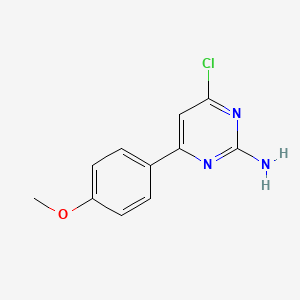

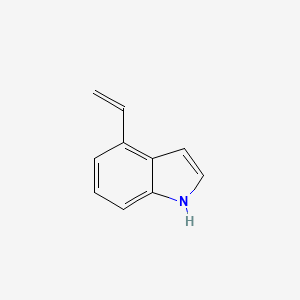
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)

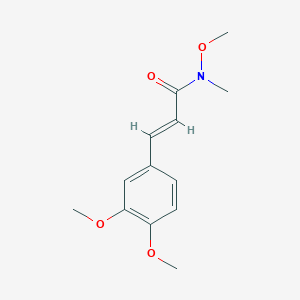
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
![N-{2-[Hydroxy(phenyl)methyl]-3-methoxyphenyl}-2,2-dimethylpropanamide](/img/structure/B3150485.png)

